

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Glucocheirolin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glucocheirolin*

Cat. No.: *B15586996*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocheirolin, a prominent member of the glucosinolate family of secondary metabolites, is primarily found in cruciferous plants. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of **Glucocheirolin**. Detailed experimental protocols for its isolation, purification, and analytical characterization are presented, alongside a summary of its biosynthetic and hydrolytic pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Glucocheirolin is an alkylglucosinolate characterized by a 3-(methylsulfonyl)propyl side chain. Its systematic IUPAC name is [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfonyl-N-sulfooxybutanimidothioate[1]. The molecule consists of a β -D-glucopyranose unit linked via a sulfur atom to a sulfonated oxime moiety.

Table 1: Chemical Identifiers and Properties of **Glucocheirolin**

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₁ NO ₁₁ S ₃	[1]
Molecular Weight	439.5 g/mol	[1]
CAS Number	554-86-9	[1]
IUPAC Name	[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfonyl-N-sulfooxybutanimidothioate	[1]
InChI	InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/b12-7+	[1]
InChIKey	OFKKQTQFWWIRBD-KPKJPENVSA-N	[1]
SMILES	CS(=O) (=O)CCC/C(=N\OS(=O) (=O)O)/SC1C(C(C(C(O1)CO) O)O)O	[1]
Physical Description	Solid	
Melting Point	168 °C	

Stereochemistry

The stereochemistry of **Glucocheirolin** is crucial for its biological activity and molecular interactions. The molecule possesses five defined stereocenters within the β-D-glucopyranose ring. The configuration of the C-N double bond in the thiohydroximate moiety is (Z), a characteristic feature of naturally occurring glucosinolates. The absolute configuration of the chiral centers in the glucose unit is consistent with D-glucose.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of glucosinolates. The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts for **Glucocheirolin**.

Table 2: ^1H NMR Spectroscopic Data for **Glucocheirolin** (in D_2O)

Atom Number	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-8	2.70	t	7.5
H-9	1.95–2.06	m	
MeSO ₂	2.99	s	
H-10	3.21	t	7.5

Data sourced from Hernández-Figueroa et al., 2022.

Table 3: ^{13}C NMR Spectroscopic Data for the Aglycone of Peracetylated **Glucocheirolin** (in CDCl_3)

Atom Number	Chemical Shift (δ) ppm
C-9	20.2
C-8	31.1
MeSO ₂	38.2
C-10	52.7
C=N	147.2

Data for the peracetylated derivative, as the aglycone. Sourced from Hernández-Figueroa et al., 2022.

Experimental Protocols

Isolation and Purification of Glucocheirolin

A general protocol for the extraction and purification of glucosinolates from plant material is as follows:

- Sample Preparation: Lyophilize and grind plant material to a fine powder.
- Extraction:
 - Add the powdered plant material to boiling 70% methanol (1:10 w/v) and heat for 10 minutes to inactivate myrosinase.
 - Centrifuge the mixture and collect the supernatant.
 - Repeat the extraction process on the pellet and combine the supernatants.
- Purification using Anion-Exchange Chromatography:
 - Load the combined supernatant onto a DEAE-Sephadex A-25 column (or similar anion-exchange resin).
 - Wash the column with water to remove neutral and cationic compounds.
 - Elute the glucosinolates with a suitable salt solution (e.g., potassium sulfate).
- Desalting:
 - The eluted fraction can be desalted using solid-phase extraction (SPE) with a C18 cartridge or by size-exclusion chromatography.
- Lyophilization: Lyophilize the purified fraction to obtain the glucosinolate as a solid.

HPLC Analysis of Glucocheirolin

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of glucosinolates.

- Sample Preparation: The purified glucosinolate is dissolved in a suitable solvent (e.g., water or methanol). For analysis of crude extracts, a desulfation step is often employed.

- Desulfation (Optional but common for complex mixtures): The glucosinolate extract is passed through a column containing sulfatase to remove the sulfate group, yielding desulfo-glucosinolates which have better chromatographic properties on reverse-phase columns.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of a modifier like formic acid or trifluoroacetic acid.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detector at 229 nm.
- Quantification: **Glucocheirolin** concentration is determined by comparing the peak area to that of a known standard.

Signaling Pathways and Logical Relationships

Biosynthesis of Glucocheirolin

Glucocheirolin, being an aliphatic glucosinolate, is biosynthesized from the amino acid methionine through a multi-step pathway involving chain elongation, core structure formation, and side-chain modification.



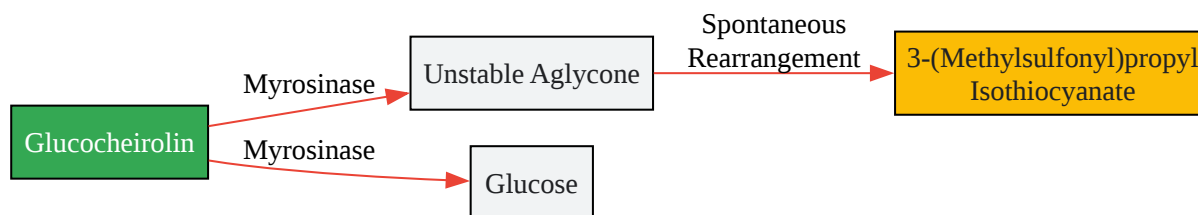
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Biosynthesis of **Glucocheirolin**.

Myrosinase-Catalyzed Hydrolysis

Upon tissue damage, **Glucocheirolin** is hydrolyzed by the enzyme myrosinase, leading to the formation of an unstable aglycone which then rearranges to form biologically active

isothiocyanates.



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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Glucocheirolin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15586996#glucocheirolin-chemical-structure-and-stereochemistry\]](https://www.benchchem.com/product/b15586996#glucocheirolin-chemical-structure-and-stereochemistry)

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